

Mebendazole's Expanding Therapeutic Landscape: A Technical Guide to Non-Tubulin Molecular Targets

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Compound of Interest

Compound Name: *Mebendazole*

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Introduction

Mebendazole (MBZ), a benzimidazole anthelmintic, has long been utilized for its efficacy in treating parasitic worm infections. Its primary and most well-understood mechanism of action involves the disruption of microtubule polymerization in parasites by binding to β -tubulin.^[1] However, a growing body of preclinical evidence has illuminated a broader polypharmacological profile for MBZ, revealing its interaction with a multitude of molecular targets within human cells that are pivotal in oncogenesis. This has spurred significant interest in repurposing **Mebendazole** as a potential anti-cancer agent.^{[2][3][4]}

This in-depth technical guide provides a comprehensive overview of the molecular targets of **Mebendazole** beyond tubulin. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into **Mebendazole**'s multi-faceted mechanisms of action. The guide summarizes key quantitative data, presents detailed experimental protocols for cited assays, and provides visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The anti-neoplastic activity of **Mebendazole** is underscored by its ability to modulate the function of various key proteins involved in cancer cell proliferation, survival, and signaling. The following tables provide a structured summary of the quantitative data associated with **Mebendazole**'s interaction with its non-tubulin molecular targets.

Table 1: Kinase Inhibition Profile of Mebendazole

Kinase Target	Assay Type	IC50 / Kd	Cell Line/System	Reference
MAPK14 (p38α)	In vitro kinase assay	IC50: 104 ± 46 nM	-	[2][3]
DYRK1B	Binding Assay	Kd: 7 nM	-	[4]
DYRK1B	In vitro kinase assay	IC50: 360 nM	-	[4]
ABL1	In vitro kinase assay	IC50: 1.78 μM	-	[5]
TNIK	KINOMEScan	Kd: ~1 μM	-	[6]
MAPK1/ERK2	In vitro kinase assay	-	-	[2]

Table 2: Cellular Activity of Mebendazole in Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50	Reference
A549	Non-Small Cell Lung Cancer	CCK-8	0.4001 ± 0.0521 μ M (48h)	[7]
H460	Non-Small Cell Lung Cancer	CCK-8	0.2608 ± 0.0388 μ M (48h)	[7]
M-14	Melanoma	Growth Inhibition	Average: 0.32 μ M	[8]
SK-Mel-19	Melanoma	Growth Inhibition	Average: 0.32 μ M	[8]
H295R	Adrenocortical Cancer	Growth Arrest	0.23 μ M	[9]
SW-13	Adrenocortical Cancer	Growth Arrest	0.27 μ M	[9]
Various Glioblastoma	Glioblastoma	Cell Viability	288 nM to 2.1 μ M	[2]

Key Molecular Targets and Signaling Pathways

Mebendazole's anti-cancer effects are not solely reliant on its tubulin-binding properties. It actively engages with and modulates several critical signaling pathways implicated in tumor progression and survival.

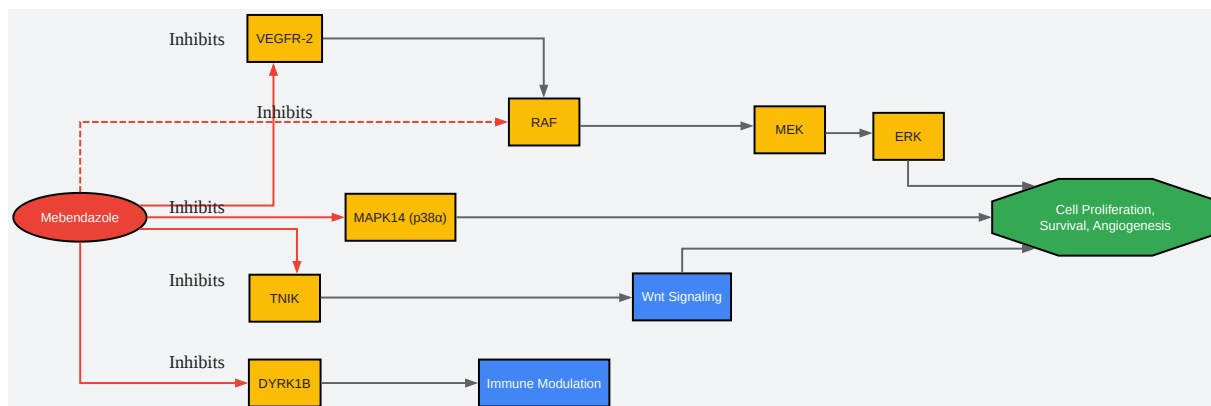
Kinase Inhibition

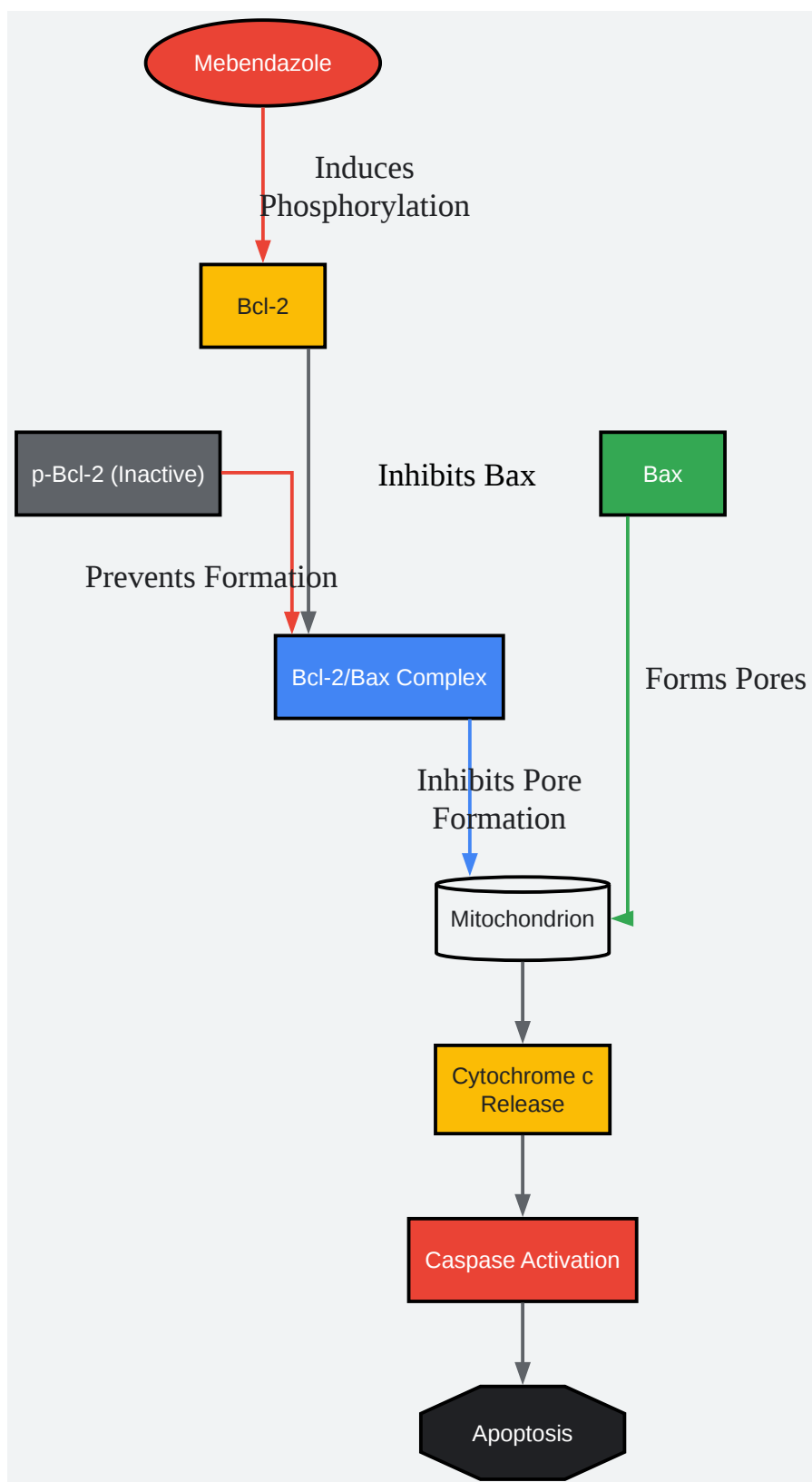
Mebendazole has emerged as a multi-kinase inhibitor, targeting several key kinases involved in oncogenic signaling.

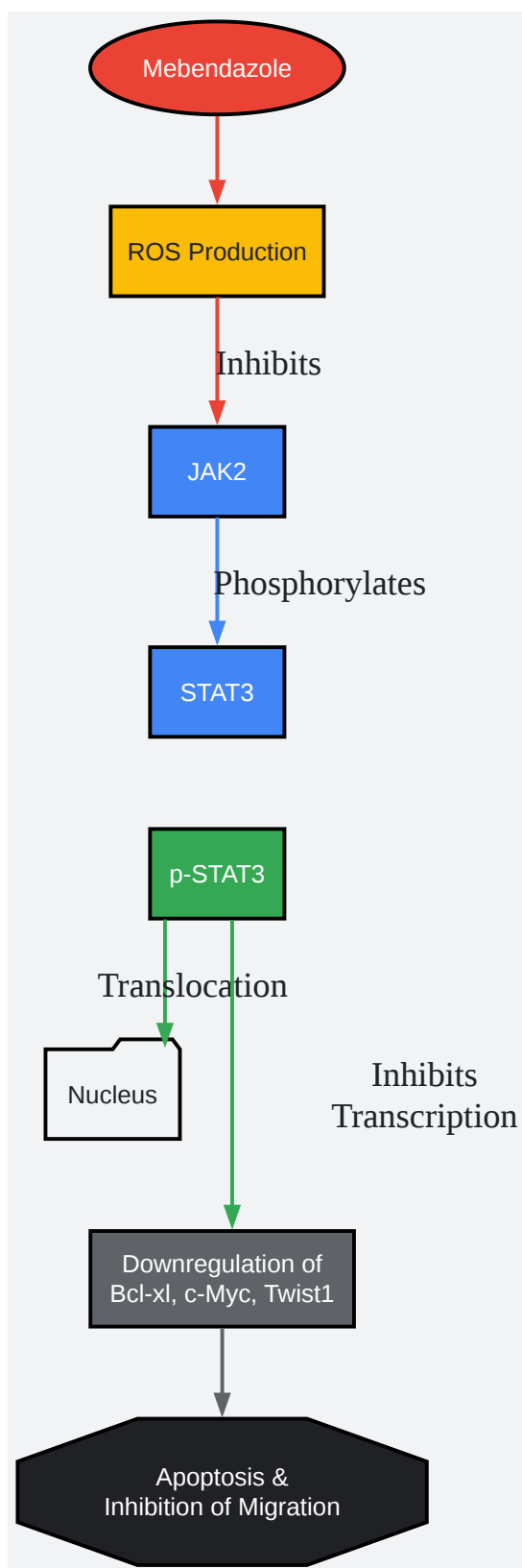
- **MAPK14 (p38 α):** **Mebendazole** demonstrates high potency against MAPK14, a member of the mitogen-activated protein kinase (MAPK) family.[2][3] The inhibition of MAPK14 by **Mebendazole** has been shown to be crucial for its cytotoxic effects in glioblastoma.[2]
- **MEK-ERK Pathway:** **Mebendazole** has the unique ability among tubulin-active drugs to activate the MEK-ERK pathway in certain immune cells, suggesting immunomodulatory

properties.[7][10] Conversely, in some cancer models, it has been shown to inhibit ERK1/2 phosphorylation, highlighting a context-dependent role.[11][12]

- TNIK (TRAF2- and NCK-interacting kinase): **Mebendazole** has been identified as a selective inhibitor of TNIK, a kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[6][13]
- DYRK1B: **Mebendazole** potently binds to and inhibits Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), which may contribute to its immunomodulatory effects by promoting a pro-inflammatory macrophage phenotype.[4]
- VEGFR-2: Several studies suggest that **Mebendazole** can inhibit the autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. [4][14] This contributes to its anti-angiogenic properties.









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